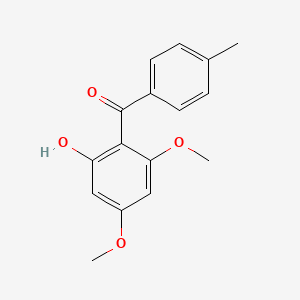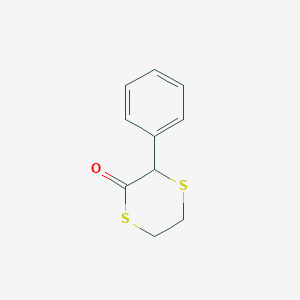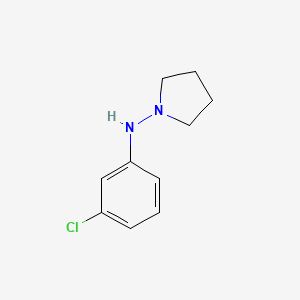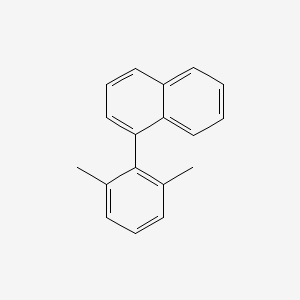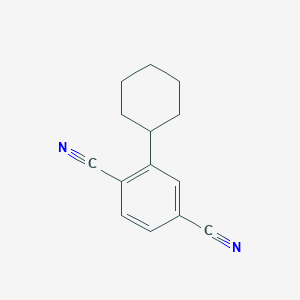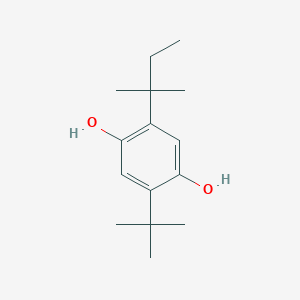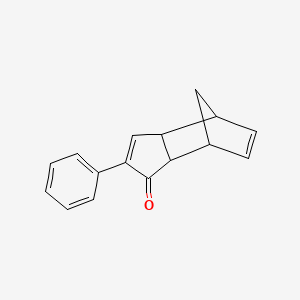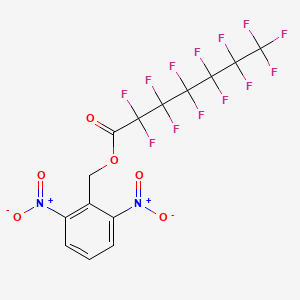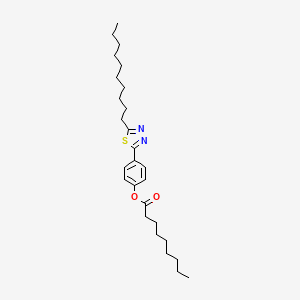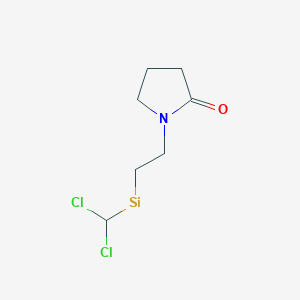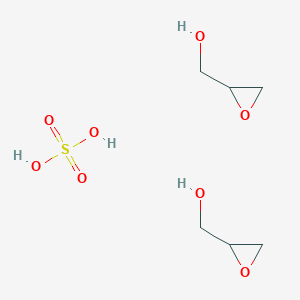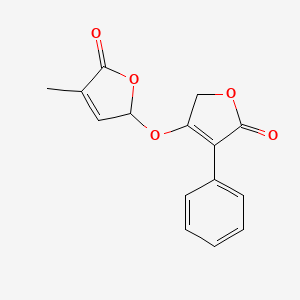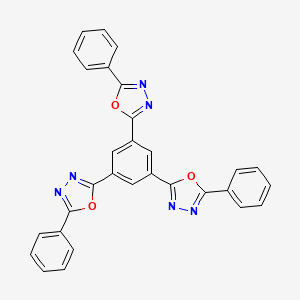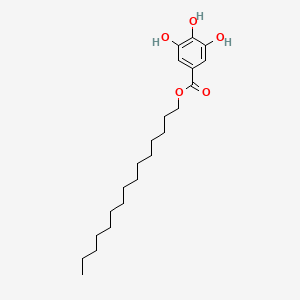
Pentadecyl 3,4,5-trihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by a long alkyl chain (pentadecyl group) attached to a benzoate moiety that contains three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadecyl 3,4,5-trihydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of gallic acid (3,4,5-trihydroxybenzoic acid) with pentadecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of renewable resources such as cardanol, derived from cashew nut shell liquid, can also be explored for the production of the pentadecyl group .
Análisis De Reacciones Químicas
Types of Reactions
Pentadecyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions including:
Oxidation: The hydroxyl groups on the benzoate moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Ether or amine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which pentadecyl 3,4,5-trihydroxybenzoate exerts its effects is primarily through its antioxidant activity. The hydroxyl groups on the benzoate moiety can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress . Additionally, the compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,4,5-trihydroxybenzoate (Gallic Acid Ethyl Ester): Similar antioxidant and anti-inflammatory properties.
Propyl 3,4,5-trihydroxybenzoate (Propyl Gallate): Used as an antioxidant in food and cosmetics.
Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate): Known for its antimicrobial and antioxidant activities.
Uniqueness
Pentadecyl 3,4,5-trihydroxybenzoate is unique due to its long alkyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes more effectively. This property can improve its efficacy in biological systems and its stability in formulations compared to shorter-chain analogs .
Propiedades
Número CAS |
147391-54-6 |
|---|---|
Fórmula molecular |
C22H36O5 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
pentadecyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-27-22(26)18-16-19(23)21(25)20(24)17-18/h16-17,23-25H,2-15H2,1H3 |
Clave InChI |
PMUSKGUULUJIFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


